Comparative Aldose Reductase Inhibitory Activity: 2-Aminobenzaldehyde Derivative Exhibits 13.5-Fold Superior Potency Over Clinical Standard Sorbinil
In a head-to-head evaluation of benzaldehyde derivatives as bovine kidney aldose reductase (AR) inhibitors, a 2-aminobenzaldehyde-derived compound (designated Compound 3) exhibited an IC50 value of 0.23 µM [1]. This represents a 13.5-fold improvement in potency compared to the clinical standard AR inhibitor sorbinil (IC50 = 3.1 µM) tested under identical conditions. Compound 6 from the same 2-aminobenzaldehyde series showed an IC50 of 1.37 µM, also outperforming sorbinil. Molecular docking studies further supported these findings, with Compound 3 displaying a maximum docking score of -8.61 kcal/mol [1].
| Evidence Dimension | Aldose reductase (AR) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 3: IC50 = 0.23 µM; Compound 6: IC50 = 1.37 µM |
| Comparator Or Baseline | Sorbinil (standard AR inhibitor): IC50 = 3.1 µM |
| Quantified Difference | 13.5-fold lower IC50 (more potent) for Compound 3 vs. sorbinil; 2.3-fold lower for Compound 6 vs. sorbinil |
| Conditions | Bovine kidney aldose reductase in vitro inhibition assay |
Why This Matters
This demonstrates that 2-aminobenzaldehyde-derived scaffolds can achieve superior enzyme inhibition potency over established clinical benchmarks, justifying their selection in drug discovery programs targeting diabetic complications.
- [1] Şengül, B. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Türk Doğa ve Fen Dergisi, 12(2), 61-67. View Source
